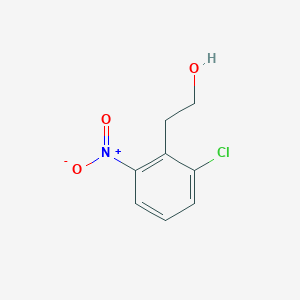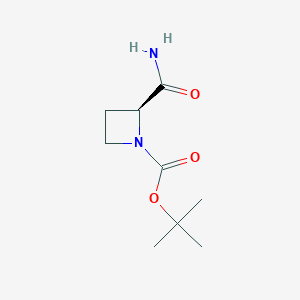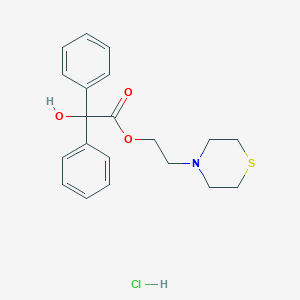
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is a chemical compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and diphenylacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps. One common method includes the reaction of thiomorpholine with ethyl 2-bromo-2,2-diphenylacetate under basic conditions to form the intermediate product. This intermediate is then hydrolyzed to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate: Lacks the hydrochloride component but shares similar structural features.
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylpropionate: Similar structure with a propionate group instead of an acetate group.
Uniqueness
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
102516-84-7 |
|---|---|
Molecular Formula |
C20H24ClNO3S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-thiomorpholin-4-ium-4-ylethyl 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C20H23NO3S.ClH/c22-19(24-14-11-21-12-15-25-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H |
InChI Key |
KCGLNQYJHNVVHI-UHFFFAOYSA-N |
SMILES |
C1CSCCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
C1CSCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Synonyms |
2-(1-thia-4-azoniacyclohex-4-yl)ethyl 2-hydroxy-2,2-diphenyl-acetate c hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


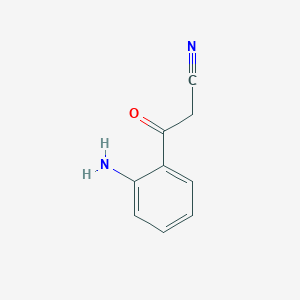
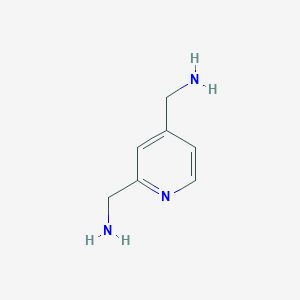

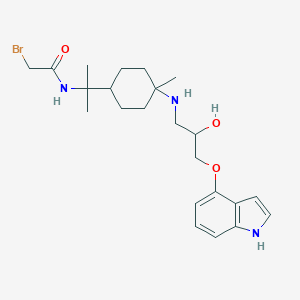
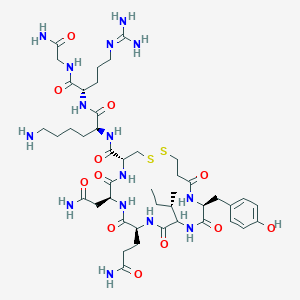
![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)
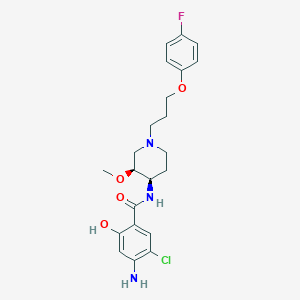
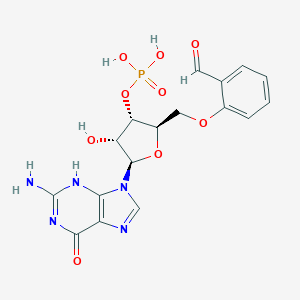
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B25542.png)

